Dextroamphetamine monosaccharate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dextroamphetamine monosaccharate is a potent central nervous system stimulant and an enantiomer of amphetamine. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound is known for its ability to increase focus, attention, and energy levels by enhancing the activity of certain neurotransmitters in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dextroamphetamine monosaccharate typically involves the reduction of phenylacetone with ammonia and a reducing agent such as lithium aluminum hydride. The reaction conditions require careful control of temperature and pH to ensure the desired enantiomer is produced .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Dextroamphetamine monosaccharate undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding oxides.

Reduction: Reduction reactions can be used to synthesize dextroamphetamine from its precursors.

Substitution: Various substitution reactions can modify the functional groups attached to the amphetamine backbone

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce phenylacetone, while reduction can yield dextroamphetamine .

Scientific Research Applications

Dextroamphetamine monosaccharate has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the study of amphetamine derivatives.

Biology: Employed in research on neurotransmitter systems and their role in behavior and cognition.

Medicine: Investigated for its therapeutic potential in treating ADHD, narcolepsy, and other neurological disorders.

Industry: Utilized in the development of pharmaceuticals and performance-enhancing drugs .

Mechanism of Action

Dextroamphetamine monosaccharate exerts its effects by increasing the release and inhibiting the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their signaling and resulting in heightened alertness, focus, and energy .

Comparison with Similar Compounds

Similar Compounds

Levoamphetamine: Another enantiomer of amphetamine with similar but less potent effects on the central nervous system.

Methylphenidate: A stimulant used to treat ADHD, with a different mechanism of action involving the inhibition of dopamine and norepinephrine reuptake.

Lisdexamfetamine: A prodrug of dextroamphetamine that is converted to the active compound in the body .

Uniqueness

Dextroamphetamine monosaccharate is unique in its high potency and efficacy in treating ADHD and narcolepsy compared to its counterparts. Its specific enantiomeric form allows for more pronounced effects on the central nervous system, making it a preferred choice in clinical settings .

Biological Activity

Dextroamphetamine monosaccharate, a potent central nervous system stimulant, is primarily recognized for its therapeutic applications in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. This article delves into its biological activity, mechanisms of action, clinical implications, and comparative analysis with related compounds.

Dextroamphetamine acts primarily by increasing the release and inhibiting the reuptake of key neurotransmitters in the brain, notably dopamine, norepinephrine, and serotonin. The specific mechanisms include:

- Dopamine Transporter Interaction : Dextroamphetamine binds to the dopamine transporter (DAT), promoting dopamine release into the synaptic cleft while simultaneously inhibiting its reuptake. This action enhances dopaminergic signaling, which is crucial for attention and reward processing.

- Sympathomimetic Effects : As a sympathomimetic agent, dextroamphetamine stimulates adrenergic receptors, leading to increased norepinephrine levels. This contributes to heightened alertness and energy levels.

- Trace Amine-Associated Receptor 1 (TAAR1) : Activation of TAAR1 by dextroamphetamine further modulates neurotransmitter release, enhancing its stimulant effects .

Clinical Applications

This compound is commonly used in various clinical scenarios:

- Attention Deficit Hyperactivity Disorder (ADHD) : It improves focus and reduces impulsivity by enhancing cognitive control through increased dopamine activity in the prefrontal cortex.

- Narcolepsy : The compound promotes wakefulness by stimulating monoamine neurotransmitter activity in areas of the brain responsible for arousal .

- Binge Eating Disorder (BED) : Dextroamphetamine has shown potential in reducing binge eating episodes by enhancing cognitive processes that regulate feeding behavior .

Comparative Analysis with Related Compounds

The following table summarizes the differences between this compound and other related compounds:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Levoamphetamine | Enantiomer | Less effective for ADHD | Exhibits milder stimulant effects compared to dextroamphetamine |

| Lisdexamfetamine | Prodrug | ADHD treatment | Converted into dextroamphetamine post-absorption |

| Methamphetamine | Structural analog | ADHD treatment; recreational use | More potent and longer-lasting effects than dextroamphetamine |

| Amphetamine | Racemic mixture | ADHD treatment; narcolepsy | Contains both enantiomers; broader spectrum of action |

Dextroamphetamine's unique dextrorotatory configuration allows it to exert stronger central nervous system stimulation compared to levoamphetamine, making it more effective for therapeutic applications.

Research Findings

Recent studies have further elucidated the biological activities of dextroamphetamine:

- A study on isolated mice demonstrated that administration of amphetamine resulted in a dose-dependent reduction in glucose incorporation into the brain, suggesting alterations in central metabolic pathways influenced by psychoactive agents .

- Neuroimaging studies involving patients with BED indicated that long-term use of lisdexamfetamine (which metabolizes into dextroamphetamine) may lead to neuroplastic changes in dopaminergic pathways, contributing to improved regulation of eating behaviors even after discontinuation .

Case Studies

- ADHD Treatment : In clinical trials, children treated with dextroamphetamine showed significant improvements in attention span and reduction in hyperactive behaviors compared to placebo groups.

- Narcolepsy Management : Patients reported enhanced wakefulness and reduced daytime sleepiness when administered dextroamphetamine as part of their treatment regimen.

Properties

CAS No. |

300666-47-1 |

|---|---|

Molecular Formula |

C15H23NO8 |

Molecular Weight |

345.34 g/mol |

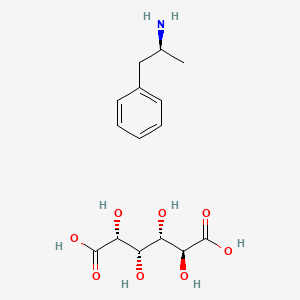

IUPAC Name |

(2S)-1-phenylpropan-2-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C9H13N.C6H10O8/c1-8(10)7-9-5-3-2-4-6-9;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2-6,8H,7,10H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/t8-;1-,2-,3-,4+/m00/s1 |

InChI Key |

VHKVKWTWHZUFIA-DGOKBZBKSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)N.[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |

Canonical SMILES |

CC(CC1=CC=CC=C1)N.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.